
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Übersicht
Beschreibung
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.20 g/mol . The IUPAC name for this compound is 5-methyl-2-(triazol-2-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid consists of a benzene ring substituted with a methyl group and a 2H-1,2,3-triazol-2-yl group . The carboxylic acid group is attached to the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid include a molecular weight of 203.20 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 203.069476538 g/mol .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Block
This compound serves as a versatile building block in organic chemistry. It facilitates the synthesis of a wide array of organic compounds due to its reactivity and structural features . Researchers utilize it to construct complex molecules, which can be further modified for various applications, including medicinal chemistry and material science.
Pharmaceutical Intermediate
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: is used in the synthesis of pharmaceuticals. For instance, it’s an intermediate in the production of Suvorexant (MK-4305) , a dual orexin receptor antagonist used for treating insomnia . This showcases the compound’s role in the development of new therapeutic agents.
High Nitrogen-Containing Compounds
The triazole ring, a component of this compound, is significant in the synthesis of high nitrogen-containing heterocycles. These structures are of interest due to their applications in explosives, propellants, and chemotherapy . The compound’s utility in creating these high-energy materials underscores its importance in both industrial and medical fields.
Drug Discovery
In drug discovery, the triazole moiety is a valuable feature in the design of new drugs. It’s known for its ability to mimic peptide bonds and can improve the pharmacokinetic properties of therapeutic agents . This compound, therefore, is a key player in the creation of novel drugs with potential benefits in treating various diseases.
Polymer Chemistry
The triazole unit within 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is useful in polymer chemistry. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength . This application is crucial for developing advanced materials for a range of industries.
Supramolecular Chemistry
In supramolecular chemistry, this compound can contribute to the formation of complex structures through non-covalent interactions. Its triazole ring can act as a coordinating site for metals, leading to the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies .
Bioconjugation and Chemical Biology
The compound’s reactive groups make it suitable for bioconjugation, where it can be used to attach biomolecules to various substrates or to each other. This is particularly useful in chemical biology for studying biological processes and developing diagnostic tools .
Fluorescent Imaging and Materials Science
Lastly, the triazole derivatives are known for their fluorescent properties, making them useful in imaging applications. They can be used to create fluorescent probes for biological imaging or incorporated into materials to produce luminescent features .
Wirkmechanismus
Target of Action
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is primarily used as an intermediate in organic synthesis and medicinal chemistry . It is used in the synthesis of Suvorexant , an orexin antagonist drug used in the treatment of insomnia . Therefore, the primary targets of this compound are the orexin receptors involved in sleep regulation.
Mode of Action
As a precursor to suvorexant, it can be inferred that it may interact with orexin receptors, inhibiting their activity and promoting sleep .
Biochemical Pathways
Given its role in the synthesis of suvorexant, it can be inferred that it may be involved in the modulation of the orexin system, which plays a crucial role in the regulation of sleep-wake cycles .
Result of Action
As a precursor to suvorexant, it can be inferred that it may contribute to the inhibition of orexin receptors, thereby promoting sleep .
Eigenschaften
IUPAC Name |
5-methyl-2-(triazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-11-4-5-12-13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBAGFIYKNQXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693236 | |
| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
CAS RN |
956317-36-5 | |
| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956317-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956317365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)
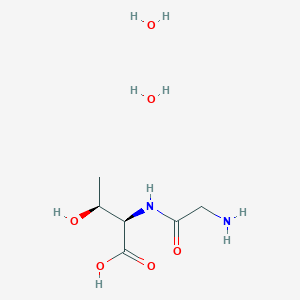
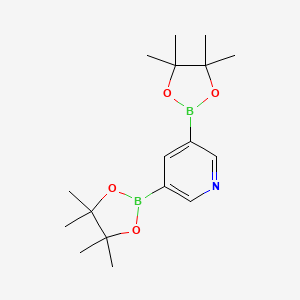
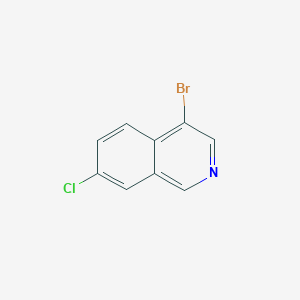

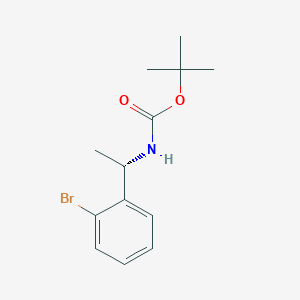





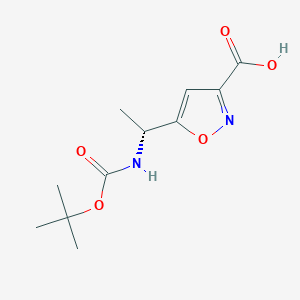
![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)
